

3-Phenylnaphthalen-1-ol physical and chemical properties

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Compound of Interest

Compound Name: 3-Phenylnaphthalen-1-ol

Cat. No.: B2419528

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An In-Depth Technical Guide to **3-Phenylnaphthalen-1-ol**: Physicochemical Properties, Synthesis, and Characterization

Introduction

3-Phenylnaphthalen-1-ol is a polycyclic aromatic compound featuring a phenyl group substituted on a naphthalenol core. As a functionalized naphthalene derivative, it serves as a valuable intermediate in various fields of chemical synthesis. Its structural complexity, combining both naphthalene and biphenyl-like features, imparts unique electronic and steric properties that are leveraged in the development of fine chemicals and electronic materials.^[1] This guide provides a comprehensive overview of its core physicochemical properties, outlines a conceptual synthetic approach, details methods for its structural elucidation, and discusses its potential applications and safety considerations, tailored for researchers in organic synthesis and materials science.

Physicochemical Properties of 3-Phenylnaphthalen-1-ol

The fundamental physical and chemical characteristics of a compound are critical for its application in experimental research and industrial processes. The properties of **3-Phenylnaphthalen-1-ol** are summarized below, based on available experimental and predicted data.

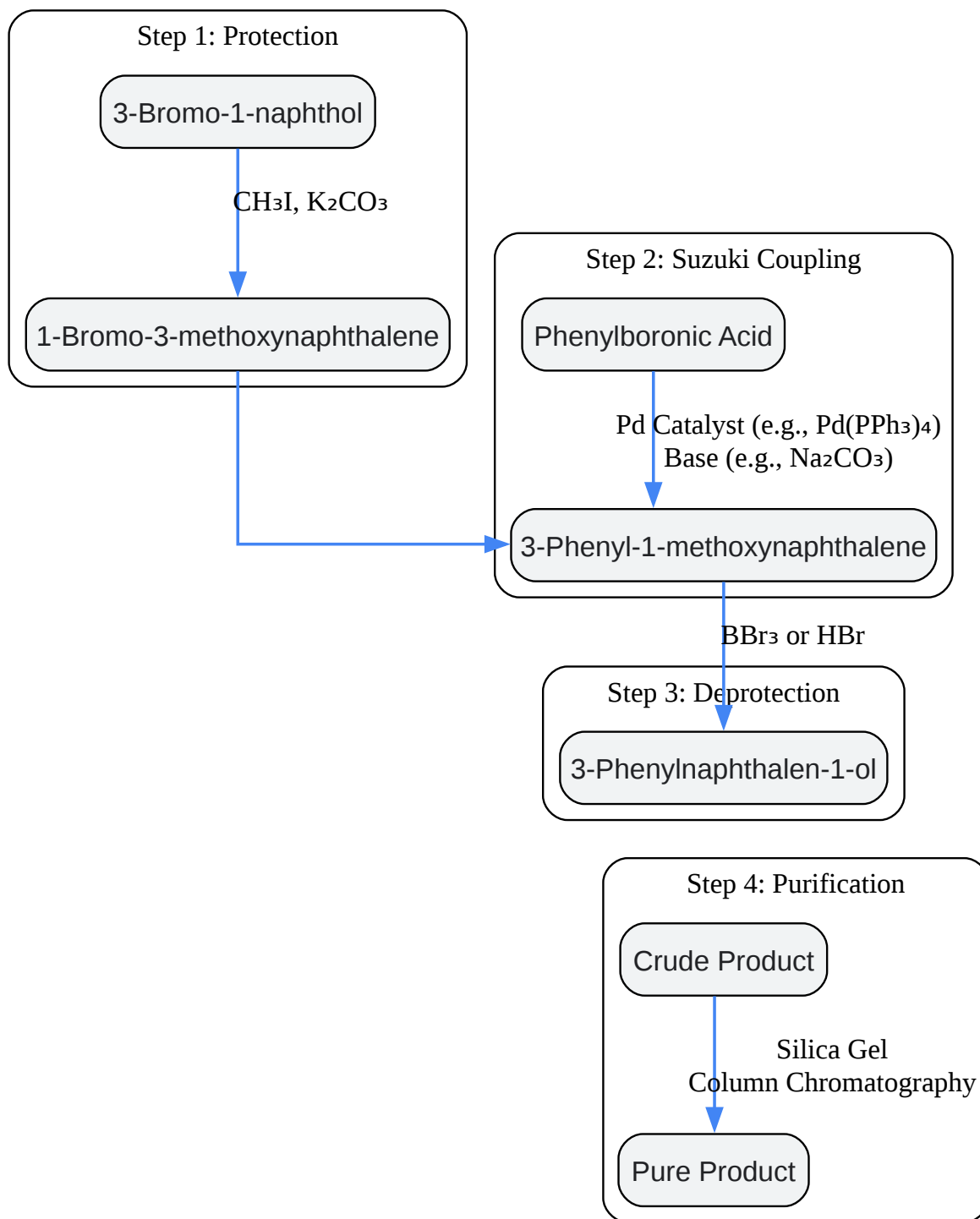
Property	Value	Source
CAS Number	30069-65-9	[1][2][3][4]
Molecular Formula	C ₁₆ H ₁₂ O	[1][3][4]
Molecular Weight	220.27 g/mol	[1][3]
IUPAC Name	3-phenylnaphthalen-1-ol	[3]
Synonyms	3-phenyl-1-naphthol	[2][3]
Appearance	Off-white to light brown solid	[5]
Melting Point	96-97.5 °C	[5]
Boiling Point (Predicted)	417.4 ± 24.0 °C	[5]
Density (Predicted)	1.176 ± 0.06 g/cm ³	[5]
pKa (Predicted)	9.28 ± 0.40	[5]
XLogP3	4.4	[3]

Synthesis and Purification

While various methods exist for the synthesis of substituted naphthalenes and naphthols, a common and versatile approach involves cross-coupling reactions.[6] A plausible and efficient route to **3-Phenylnaphthalen-1-ol** is through a Suzuki coupling reaction, a cornerstone of modern organic synthesis for creating carbon-carbon bonds.

Conceptual Synthetic Workflow: Suzuki Coupling Approach

The synthesis can be envisioned as the coupling of a protected bromonaphthol (e.g., 3-bromo-1-methoxynaphthalene) with phenylboronic acid, followed by deprotection of the hydroxyl group. The methoxy group serves as a protecting group for the acidic phenol, preventing interference with the organometallic reagents used in the coupling step.



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Caption: Conceptual workflow for the synthesis of **3-Phenylnaphthalen-1-ol**.

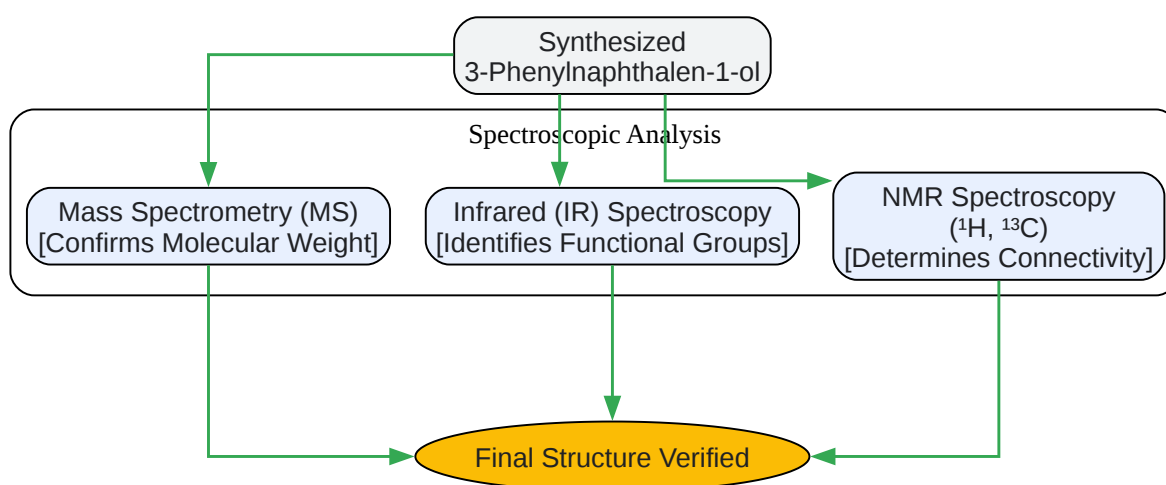
Experimental Protocol: General Purification by Column Chromatography

Causality: Column chromatography is the standard and most effective method for purifying organic compounds of moderate polarity like **3-Phenylnaphthalen-1-ol** from non-polar starting materials (e.g., unreacted bromo-intermediate) and polar byproducts. The choice of a solvent system with increasing polarity (e.g., hexane-ethyl acetate gradient) allows for the sequential elution of components based on their affinity for the stationary phase (silica gel).

- **Slurry Preparation:** Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent (e.g., hexane).
- **Column Packing:** Pour the slurry into a glass column and allow the silica to settle, forming a uniform packed bed. Drain the excess solvent until it is level with the top of the silica.
- **Sample Loading:** Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Carefully add the dried, adsorbed sample to the top of the column.
- **Elution:** Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
- **Gradient Elution:** Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute the desired product.
- **Fraction Collection:** Collect the eluent in fractions and monitor them using Thin-Layer Chromatography (TLC) with UV visualization to identify the fractions containing the pure product.
- **Solvent Removal:** Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified **3-Phenylnaphthalen-1-ol**.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of a synthesized compound is a critical, self-validating step in chemical research. A combination of spectroscopic methods is employed to provide an unambiguous structural assignment.[7]



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Sources

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